molecular formula C16H11ClFN3OS B2981847 [4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl](4-fluorophenyl)methanone CAS No. 339020-24-5

[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl](4-fluorophenyl)methanone

Cat. No. B2981847
CAS RN: 339020-24-5
M. Wt: 347.79
InChI Key: BGVKBUUIIGAUDB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amino group (-NH2), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a methanone group (a carbonyl group attached to a methyl group). It also has chloroanilino and fluorophenyl substituents, which are aromatic rings with chlorine and fluorine atoms, respectively .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the amino group might participate in acid-base reactions, while the carbonyl group could be involved in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Synthesis and Characterization

This compound, along with related derivatives, has been synthesized and characterized through various spectroscopic techniques including UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. The synthesis involves complex reactions leading to compounds with specific substituents that influence their physical, chemical, and biological properties. The structural optimization and theoretical vibrational spectra interpretation are performed using density functional theory (DFT) calculations to investigate the equilibrium geometry, bonding features, and vibrational wave numbers (M. Shahana & A. Yardily, 2020).

Antibacterial Activity

Molecular docking studies carried out on these compounds aid in understanding their antibacterial activity. These studies are crucial for identifying how these molecules interact with bacterial proteins, potentially leading to the development of new antibacterial agents (M. Shahana & A. Yardily, 2020).

Antitumor Activity

Some derivatives have shown distinct inhibition on the proliferation of various cancer cell lines, indicating potential applications in cancer therapy. These findings highlight the importance of structural modifications in enhancing the anticancer activity of such compounds (Zhi-hua Tang & W. Fu, 2018).

Central Nervous System (CNS) Depressant Activity

Derivatives of this chemical structure have demonstrated CNS depressant activity, potential anticonvulsant properties, and a low order of acute toxicity. This suggests their potential use in developing new treatments for neurological disorders (D. Butler, L. Wise, & H. A. Dewald, 1984).

Antimicrobial Activity

The synthesis of novel Schiff bases using derivatives of this compound has been explored, with some showing excellent antimicrobial activity against various pathogens. This opens avenues for the development of new antimicrobial agents (Divyaraj Puthran et al., 2019).

The research on "4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone" and its derivatives is ongoing, with studies focusing on understanding their complex behavior, optimizing their synthesis, and exploring their potential in various biomedical applications. The diversity in their application, from antibacterial to anticancer activities, highlights the significant potential these compounds hold in contributing to scientific research and pharmaceutical development.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future research directions for this compound could involve studying its potential applications, optimizing its synthesis, investigating its mechanism of action, and assessing its safety and environmental impact .

properties

IUPAC Name

[4-amino-2-(4-chloroanilino)-1,3-thiazol-5-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3OS/c17-10-3-7-12(8-4-10)20-16-21-15(19)14(23-16)13(22)9-1-5-11(18)6-2-9/h1-8H,19H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVKBUUIIGAUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(N=C(S2)NC3=CC=C(C=C3)Cl)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl](4-fluorophenyl)methanone

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